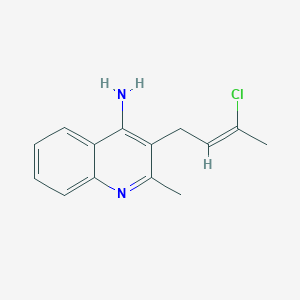![molecular formula C14H19N3O B11865108 8-[(5-Aminopentyl)amino]quinolin-6-ol CAS No. 6633-13-2](/img/structure/B11865108.png)
8-[(5-Aminopentyl)amino]quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(5-氨基戊基)氨基]喹啉-6-醇是一种属于喹啉衍生物类的化学化合物。喹啉衍生物以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。特别地,由于其独特的化学结构和性质,该化合物在各个科学研究领域都展现出了希望。
准备方法
合成路线及反应条件
8-[(5-氨基戊基)氨基]喹啉-6-醇的合成通常涉及以下步骤:
起始原料: 合成以喹啉-6-醇作为起始原料。
胺化: 喹啉-6-醇与5-氨基戊胺进行胺化反应。该反应通常在适当催化剂存在下,并在受控温度和压力条件下进行。
纯化: 然后,使用重结晶或色谱等技术对所得产物进行纯化,以获得高纯度的最终化合物。
工业生产方法
在工业环境中,8-[(5-氨基戊基)氨基]喹啉-6-醇的生产可能涉及使用与上述类似的反应条件的大规模合成。该工艺可以针对更高的产量和成本效益进行优化,并且可能包括用于纯化和质量控制的额外步骤。
化学反应分析
反应类型
8-[(5-氨基戊基)氨基]喹啉-6-醇可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成具有不同氧化态的喹啉衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,从而可能改变其生物活性。
取代: 该化合物可以进行取代反应,其中一个或多个官能团被其他基团取代,导致形成新的衍生物。
常用试剂和条件
氧化: 可以使用常见的氧化剂,例如高锰酸钾或过氧化氢。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 根据所需的取代反应,可以使用各种亲核试剂或亲电试剂。
形成的主要产物
从这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生喹啉N-氧化物,而还原可能会产生胺衍生物。
科学研究应用
化学: 该化合物用作合成更复杂分子的构建单元,以及配位化学中的配体。
生物学: 它已显示出作为抗菌剂的潜力,对各种细菌和真菌菌株具有活性。
医学: 研究表明它具有作为抗疟疾剂和抗利什曼原虫剂的潜力,使其成为药物开发的候选药物。
工业: 该化合物可用于开发具有特定特性的新材料,例如荧光或导电性。
作用机制
8-[(5-氨基戊基)氨基]喹啉-6-醇的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能会靶向参与微生物代谢的酶或受体,导致其活性受到抑制。
涉及的途径: 它可能会干扰微生物中关键的代谢途径,破坏其生长和存活。
相似化合物的比较
类似化合物
8-氨基喹啉: 一种具有类似生物活性但化学性质不同的相关化合物。
氯喹: 一种与喹啉衍生物具有结构相似性的抗疟疾药物。
伯氨喹: 另一种具有喹啉核心结构的抗疟疾剂。
独特性
8-[(5-氨基戊基)氨基]喹啉-6-醇因其特定的取代模式而独一无二,与其他喹啉衍生物相比,这可能赋予其独特的生物活性和化学性质。它作为广谱抗菌剂的潜力使其有别于其他类似化合物。
属性
CAS 编号 |
6633-13-2 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC 名称 |
8-(5-aminopentylamino)quinolin-6-ol |
InChI |
InChI=1S/C14H19N3O/c15-6-2-1-3-7-16-13-10-12(18)9-11-5-4-8-17-14(11)13/h4-5,8-10,16,18H,1-3,6-7,15H2 |
InChI 键 |
WNRGIRYGYJNKOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CC(=C2N=C1)NCCCCCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2H-Spiro[benzofuran-3,4'-piperidine] acetate](/img/structure/B11865055.png)



![1-{2-[(Triethylsilyl)oxy]phenyl}ethan-1-one](/img/structure/B11865080.png)






